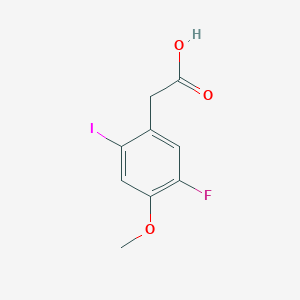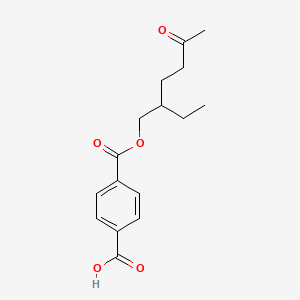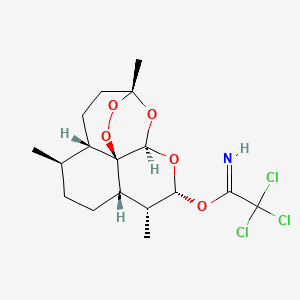
Dihydro Artemisinin 2,2,2-Trichloro-ethanimidic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydro Artemisinin 2,2,2-Trichloro-ethanimidic Acid is a compound that combines the antimalarial properties of dihydroartemisinin with the chemical reactivity of 2,2,2-trichloro-ethanimidic acid. Dihydroartemisinin is a semi-synthetic derivative of artemisinin, a compound extracted from the plant Artemisia annua, and is widely used in the treatment of malaria . The addition of 2,2,2-trichloro-ethanimidic acid introduces unique chemical properties that can be leveraged in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The reduction of artemisinin is commonly achieved using sodium borohydride or lithium aluminum hydride under controlled conditions . The subsequent reaction with 2,2,2-trichloro-ethanimidic acid is carried out in the presence of a suitable catalyst, such as palladium on carbon, to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of Dihydro Artemisinin 2,2,2-Trichloro-ethanimidic Acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques, such as chromatography, are often employed to ensure the consistent production of high-quality compounds .
化学反応の分析
Types of Reactions
Dihydro Artemisinin 2,2,2-Trichloro-ethanimidic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates that can further react with other molecules.
Reduction: Reduction reactions can modify the functional groups within the compound, altering its chemical properties.
Substitution: The trichloro group can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pressures to ensure optimal reactivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce epoxides or aldehydes, while substitution reactions can yield a variety of functionalized derivatives .
科学的研究の応用
Dihydro Artemisinin 2,2,2-Trichloro-ethanimidic Acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of new chemical entities with potential therapeutic applications.
Biology: It is employed in studies investigating the mechanisms of action of antimalarial drugs and their interactions with biological targets.
Industry: This compound is used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of Dihydro Artemisinin 2,2,2-Trichloro-ethanimidic Acid involves the cleavage of endoperoxide bridges by iron, producing free radicals that damage biological macromolecules and cause oxidative stress in the cells of the parasite . This process targets the iron-rich heme groups within the parasite, leading to its death . The compound’s unique structure allows it to interact with multiple molecular targets and pathways, enhancing its efficacy against malaria .
類似化合物との比較
Similar Compounds
Artemisinin: The parent compound from which dihydroartemisinin is derived.
Artesunate: A water-soluble derivative of artemisinin used in the treatment of severe malaria.
Artemether: An oil-soluble derivative of artemisinin used in combination therapies for malaria.
Uniqueness
Dihydro Artemisinin 2,2,2-Trichloro-ethanimidic Acid is unique due to the presence of the 2,2,2-trichloro-ethanimidic acid moiety, which imparts distinct chemical properties and enhances its reactivity. This makes it a valuable compound for various scientific and industrial applications, setting it apart from other artemisinin derivatives .
特性
分子式 |
C17H24Cl3NO5 |
|---|---|
分子量 |
428.7 g/mol |
IUPAC名 |
[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl] 2,2,2-trichloroethanimidate |
InChI |
InChI=1S/C17H24Cl3NO5/c1-8-4-5-11-9(2)12(22-13(21)17(18,19)20)23-14-16(11)10(8)6-7-15(3,24-14)25-26-16/h8-12,14,21H,4-7H2,1-3H3/t8-,9-,10+,11+,12+,14-,15-,16-/m1/s1 |
InChIキー |
BGINXETUARHRHG-RENAPAEUSA-N |
異性体SMILES |
C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)OC(=N)C(Cl)(Cl)Cl)C |
正規SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=N)C(Cl)(Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl ((R)-4-Oxo-4-(((R)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)amino)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate](/img/structure/B13432228.png)
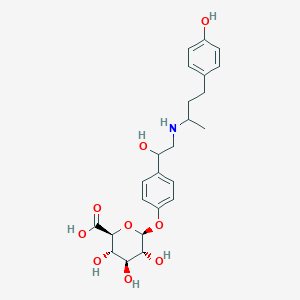
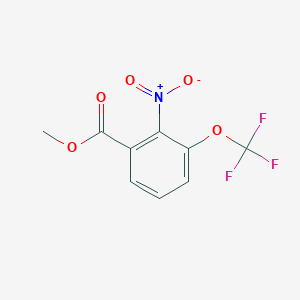
![3-[(4-Methylpyrimidin-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13432244.png)
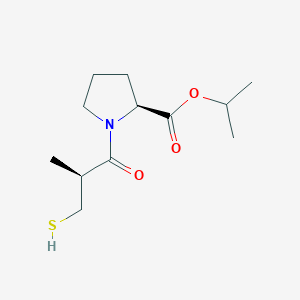
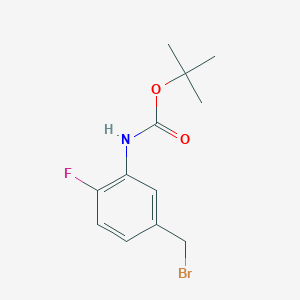
![2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4](/img/structure/B13432264.png)
![N-[(1R)-2-amino-2-oxo-1-phenylethyl]-N-[(1R)-1-(3,5-difluorophenyl)ethyl]benzamide](/img/structure/B13432268.png)
![[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B13432275.png)
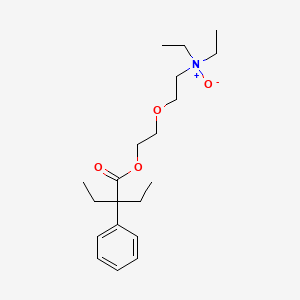
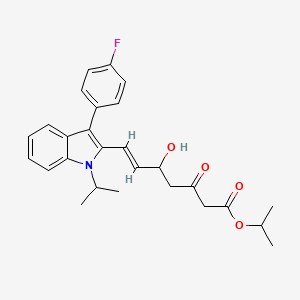
![4-[[(Hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl]amino]-L-phenylalanine](/img/structure/B13432288.png)
